![molecular formula C17H15ClN2O B1630140 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 371244-11-0](/img/structure/B1630140.png)
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one
Overview
Description
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This particular compound features a chloromethyl group at the second position, a methyl group at the fifth position, and an o-tolyl group at the third position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: New quinazoline derivatives with various functional groups.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives with altered electronic properties.
Scientific Research Applications
Anticancer Activity
Quinazolinones are known for their antitumor properties. The structural features of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one suggest it may act as a lead compound for developing new anticancer drugs. Research indicates that quinazolinone derivatives can induce cell cycle arrest and DNA damage in cancer cells, potentially leading to apoptosis.
Antimicrobial Properties
Preliminary studies suggest that compounds within the quinazolinone class exhibit antibacterial and antifungal activities. The presence of the chloromethyl group could enhance interaction with microbial targets, making this compound a candidate for further investigation in treating infections.
Enzyme Inhibition
Quinazolinones have been shown to inhibit various enzymes, including protein kinases involved in cancer progression. The functional groups on this compound may allow it to interact with enzyme active sites, warranting exploration as an enzyme inhibitor in drug discovery.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer potential of various quinazolinones, including derivatives similar to this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the quinazolinone structure could enhance its efficacy as an anticancer agent.
Case Study 2: Antimicrobial Screening
Research conducted on quinazolinone derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the specific mechanisms by which compounds like this compound exert their effects.
Case Study 3: Enzyme Interaction Studies
Investigations into the enzyme inhibition capabilities of quinazolinones showed that certain derivatives could effectively inhibit kinase activity associated with tumor growth. This suggests that compounds like this compound could serve as valuable scaffolds in developing targeted therapies against cancer.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting cell signaling pathways and leading to antitumor activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline Derivatives: Known for their antitumor activity and ability to overcome drug resistance.
4,6,7-Trisubstituted Quinazoline Derivatives: Exhibiting diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential cytotoxic effects against various cancer cell lines and shows promise as a multi-target kinase inhibitor.
Chemical Characteristics
- IUPAC Name : this compound
- CAS Number : 371244-11-0
- Molecular Formula : C17H15ClN2O
- Molecular Weight : 298.77 g/mol
- Purity : 95% .
Cytotoxicity
Recent studies have demonstrated the cytotoxic potential of quinazolinone derivatives, including this compound, against various cancer cell lines:
- MCF-7 (Breast Cancer) :
- A2780 (Ovarian Cancer) :
The mechanism of action for quinazolinone derivatives includes inhibition of multiple tyrosine kinases:
- CDK2 , HER2 , and EGFR are notable targets.
- Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR, indicating a multifaceted approach to inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazolinone derivatives indicates that specific substitutions can enhance biological activity:
- Compounds with 6,8-di-fluoro substitutions exhibited increased cytotoxicity.
- The presence of N-benzyl substitutions also correlated with higher inhibitory activity against targeted kinases .
Study 1: Anticancer Activity
In a study evaluating various quinazolinone derivatives, compounds were synthesized and tested against MCF-7 and A2780 cell lines. The results indicated that several derivatives had IC50 values comparable to or better than established chemotherapeutics, showcasing their potential as anticancer agents .
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that compounds like 2i and 3i bind effectively to CDK2 and EGFR, providing insights into their potential as dual inhibitors in cancer therapy. The binding affinities were assessed through computational methods, correlating well with experimental cytotoxicity data .
Summary of Findings
Compound | Target Kinase | IC50 (µM) | Comparison |
---|---|---|---|
2i | CDK2 | 0.173 ± 0.012 | Comparable to imatinib (0.131 µM) |
3i | HER2 | 0.079 ± 0.015 | Similar to lapatinib (0.078 µM) |
Various | MCF-7 | Ranges from 0.20 to 15.72 | More potent than lapatinib |
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-6-3-4-9-14(11)20-15(10-18)19-13-8-5-7-12(2)16(13)17(20)21/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCSPSVHIKHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624675 | |
Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371244-11-0 | |
Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.